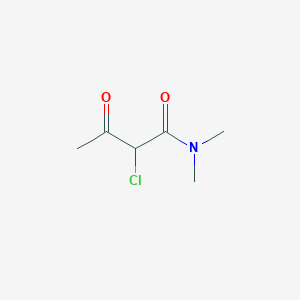
2,4-Dichloro-6-phenoxy-1,3,5-triazine
Vue d'ensemble
Description
2,4-Dichloro-6-phenoxy-1,3,5-triazine is a derivative of 1,3,5-triazine, which is a heterocyclic compound consisting of a six-membered ring with three nitrogen atoms at non-adjacent positions. The specific compound is substituted with two chlorine atoms and a phenoxy group at specified positions on the triazine ring. This structure suggests potential reactivity and utility in various chemical applications, such as the synthesis of polymers and pharmaceuticals.
Synthesis Analysis
The synthesis of related triazine derivatives often involves the substitution reactions starting from 2,4,6-trichloro-1,3,5-triazine. For instance, the synthesis of 2,4-diallyloxy-6-phenoxy-1,3,5-triazine is achieved by reacting 2,4,6-trichloro-1,3,5-triazine with allyl alcohol and phenol derivatives under specific conditions . Similarly, other derivatives, such as 2,4,6-tris[(4-dichloroiodo)phenoxy]-1,3,5-triazine, are synthesized using 4-iodophenol, showcasing the versatility of triazine chemistry .
Molecular Structure Analysis
The molecular structure of triazine derivatives is characterized by the presence of a triazine core with various substituents that influence the compound's properties. For example, the presence of phenoxy groups in 2,4,6-tris(phenoxy)-1,3,5-triazine derivatives affects their optical and electrochemical properties, as studied through spectroscopic methods . The electron affinities and ionization potentials of these compounds are determined by cyclic voltammetry and UV-Vis spectroscopy, indicating their potential in electronic applications.
Chemical Reactions Analysis
Triazine derivatives exhibit a range of chemical reactivities depending on their substituents. For example, 2,4,6-tris(phenylseleno and aryltelluro)-1,3,5-triazines were synthesized and tested for Diels-Alder reactions, which they failed to undergo, indicating the specificity of reactivity for these compounds . Other derivatives, such as 2,4-diaryloxy-6-trinitromethyl-1,3,5-triazines, are synthesized through reactions with trinitromethane salts, demonstrating the influence of substituents on the yields of these reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives are closely related to their molecular structures. For instance, the synthesis of 2,4,6-tris(3',5'-diamino-2',4',6'-trinitrophenylamino)-1,3,5-triazine (PL-1) reveals a compound with high thermal stability and explosive properties, which are determined by its nitro and amino substituents . The properties of these compounds, such as solubility, thermal behavior, and reactivity, are essential for their application in various fields, including materials science and pharmaceuticals.
Safety and Hazards
The safety and hazards associated with 2,4-Dichloro-6-phenoxy-1,3,5-triazine include the following GHS hazard statements: H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
2,4-dichloro-6-phenoxy-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3O/c10-7-12-8(11)14-9(13-7)15-6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMVCGAZNQJQFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274685 | |
| Record name | 2,4-dichloro-6-phenoxy-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4682-78-4 | |
| Record name | 2,4-dichloro-6-phenoxy-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-DICHLORO-1,3,5-TRIAZIN-2-YL PHENYL ETHER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2,4-Dichloro-6-phenoxy-1,3,5-triazine in the synthesis of the coordination polymers discussed in the research?
A1: this compound acts as the foundational building block for creating the bis-ligand molecules. [, ] In both studies, it reacts with either 5-amino 8-hydroxy quinoline [] or 5-amino salicylic acid [] to form the bridging ligand. This ligand, characterized by two identical binding sites, then coordinates with various metal ions (Cu(II), Ni(II), Co(II), Mn(II), and Zn(II)) to form the final coordination polymers.
Q2: How do researchers characterize the synthesized coordination polymers and assess their potential applications?
A2: Characterization of the coordination polymers involves a multi-faceted approach. Researchers utilize elemental analysis to determine the elemental composition of the polymers. [, ] Infrared (IR) spectroscopy and diffuse reflectance spectroscopy provide insights into the functional groups and electronic transitions within the molecules, respectively. [, ] Thermal stability, crucial for practical applications, is evaluated using thermogravimetric analysis (TGA). [, ] Magnetic susceptibility measurements shed light on the magnetic properties of the coordination polymers. [, ] Finally, the antimicrobial potential of these compounds is assessed by evaluating their activity against selected plant pathogens. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














